methyl 3-hydroxy-2-methoxypropanoate
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Overview
Description
Methyl 3-hydroxy-2-methoxypropanoate is an organic compound with the molecular formula C5H10O4. It is a liquid at room temperature and is commonly used in various chemical reactions and industrial applications. This compound is known for its versatility in synthetic chemistry and its role as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-2-methoxypropanoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-hydroxy-2-methoxypropanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to maintain a high purity of the final product, often exceeding 95% .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-2-methoxypropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-hydroxy-2-methoxypropanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of metabolic pathways and enzyme reactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 3-hydroxy-2-methoxypropanoate exerts its effects depends on the specific reactions it undergoes. In general, the compound interacts with various molecular targets through its functional groups, facilitating reactions such as esterification, oxidation, and reduction. The pathways involved often include nucleophilic attack, electron transfer, and other fundamental chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxypropionate: This compound is similar in structure but lacks the hydroxyl group present in methyl 3-hydroxy-2-methoxypropanoate.
Methyl 2-hydroxy-3-methoxypropanoate: Another similar compound with a different arrangement of functional groups.
Uniqueness
This compound is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable as an intermediate in various synthetic pathways.
Properties
IUPAC Name |
methyl 3-hydroxy-2-methoxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-8-4(3-6)5(7)9-2/h4,6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPJJERSMZYBEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CO)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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